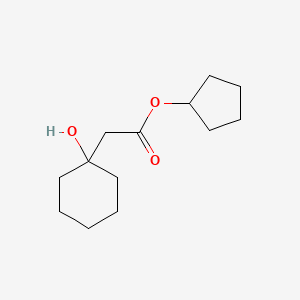
Cyclopentyl (1-hydroxycyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C13H22O3 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 1-hydroxycyclohexyl moiety via an acetate linkage
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentyl (1-hydroxycyclohexyl)acetate can be synthesized through a multi-step process involving the esterification of cyclopentanol with acetic acid, followed by the transesterification with methanol. The optimal conditions for the esterification reaction include a temperature range of 333.15 to 353.15 K and a molar ratio of acetic acid to cyclopentanol of 2:1 to 3:1 . For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and transesterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
Cyclopentyl (1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming cyclopentyl (1-oxocyclohexyl)acetate.
Reduction: Reduction reactions can convert the ester group into an alcohol, yielding cyclopentyl (1-hydroxycyclohexyl)methanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include cyclopentyl (1-oxocyclohexyl)acetate, cyclopentyl (1-hydroxycyclohexyl)methanol, and various substituted derivatives depending on the specific nucleophile used.
科学研究应用
Cyclopentyl (1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of cyclopentyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and physiological processes.
相似化合物的比较
Cyclopentyl (1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:
Cyclopentyl acetate: Lacks the hydroxyl group on the cyclohexyl ring, resulting in different reactivity and applications.
Cyclohexyl acetate: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in physical and chemical properties.
Cyclopentyl (1-hydroxycyclohexyl)propionate:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural configuration, which contribute to its distinct chemical behavior and applications.
属性
CAS 编号 |
6946-64-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
cyclopentyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C13H22O3/c14-12(16-11-6-2-3-7-11)10-13(15)8-4-1-5-9-13/h11,15H,1-10H2 |
InChI 键 |
RABXJVNSGMBEBF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CC(=O)OC2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















